![molecular formula C7H9N5 B1527441 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1249222-34-1](/img/structure/B1527441.png)
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Overview
Description
“(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a heterocyclic compound . It is related to the compound “6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, which has a molecular weight of 150.14 .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction . The InChI code for “6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” is1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
.
Scientific Research Applications
Antitumor Activity
A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown effective antiproliferative activity against A549, Bewo, and MCF-7 cell lines. Molecular docking studies of the inhibitor-c-Met kinase interaction suggest that 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine could be a potential anticancer agent .
Explosive Materials
The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have features that suggest strong possibilities for applications as primary explosives. Detailed studies based on X-ray diffraction illustrate the relationship between weak interactions and the sensitivity of energetic materials .
Antibacterial Activity
The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives has been analyzed, showing that these compounds bearing an ethylenediamine moiety are prone to antibacterial activities .
Pharmacological Activities
There is significant interest in analyzing the synthesis and pharmacological activities of triazole derivatives. Current literature records various pharmacological activities for these compounds .
Mechanochemical Synthesis
In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo[1,5-a]pyridines by the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Mechanism of Action
properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5-2-3-6-9-10-7(4-8)12(6)11-5/h2-3H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUBFPYCZSOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2CN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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